Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPOTOSSNVPSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrKNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method involves the formation of the isoxazole ring through a cycloaddition reaction, which is a common approach for synthesizing isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Organic Synthesis
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It is employed in the creation of more complex organic molecules and heterocycles through various chemical reactions such as:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Cyclization Reactions : It can participate in cyclization to form more complex structures.
The compound exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Research indicates that it has significant inhibitory effects against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |
| Escherichia coli | 16 | Moderate activity noted |
| Candida albicans | 4 | Significant antifungal effect |
The mechanism behind its antimicrobial properties may involve disruption of cell membranes and enzyme inhibition, making it a candidate for therapeutic applications against infections.
Enzyme Inhibition
The compound has been studied as a potential inhibitor of transglutaminases, which are important in various biological processes. Its unique structure allows it to selectively inhibit specific enzymes, offering potential for developing targeted therapies in conditions like hyperglycemia and metabolic syndrome .
Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of this compound compared to other isoxazole derivatives. The results indicated that the presence of the bromine atom significantly enhances antibacterial potency over non-brominated analogs.
Fungal Inhibition
In another case study focusing on fungal pathogens, this compound demonstrated substantial activity against Candida species, with MIC values lower than those observed for traditional antifungal agents. This suggests its potential role in developing new antifungal therapies .
Mechanism of Action
The mechanism of action of potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, depending on its structure and the specific biological system being studied. The isoxazole ring is known to interact with various biological targets, making it a valuable tool in the study of biological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents, oxidation states, and functional groups, leading to variations in reactivity and applications.
Reactivity and Stability
- Electrophilic Reactivity : The bromine atom at position 3 in the potassium salt facilitates nucleophilic substitution (e.g., Suzuki coupling), similar to ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate .
- Ester vs. Carboxylate Stability : Esters (e.g., ethyl or methyl derivatives) exhibit greater thermal stability but require hydrolysis for carboxylate formation. The potassium salt’s ionic nature increases hygroscopicity, necessitating careful storage .
- Aromatic Substituents : Compounds like methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate show altered reactivity due to electron-withdrawing bromophenyl groups, which may stabilize intermediates in catalytic cycles .
Physical Properties
- Lipophilicity : Ethyl/methyl esters (logP ~2.2–2.9) are more lipophilic than the potassium salt (predicted logP <1.0 due to ionization), impacting their utility in biological systems .
- Melting Points : Brominated derivatives (e.g., 3-bromo-5-phenyl-4,5-dihydroisoxazole) typically exhibit higher melting points (>150°C) due to increased molecular rigidity .
Research Findings and Data Trends
- Synthetic Yields : Cycloaddition-derived esters achieve yields up to 80% , while bromination reactions (e.g., NBS-mediated) yield ~70–85% .
- Computational Insights : DFT studies on analogous systems suggest that exo transition states are favored in oxidation reactions, influencing product selectivity .
Biological Activity
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (3-BA) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against various pathogens. This article reviews the biological activity of 3-BA, focusing on its mechanisms of action, efficacy against specific diseases, and the implications of its stereochemistry.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom attached to a dihydroisoxazole ring, which is known for its reactivity and ability to form covalent bonds with biological targets. The compound's molecular formula is CHBrNO, and it has been synthesized for various applications in drug discovery.
-
Inhibition of Enzymatic Activity :
3-BA has been shown to irreversibly inhibit the enzyme glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) in Plasmodium falciparum, a key target for antimalarial drug development. This inhibition disrupts the glycolytic pathway essential for the parasite's energy production . -
Covalent Modification :
The compound acts as a latent electrophile, engaging reactive cysteine residues in proteins. This characteristic allows it to selectively modify proteins involved in critical cellular processes, such as those associated with cancer . -
Antimicrobial Properties :
Studies have indicated that 3-BA exhibits antimicrobial and antifungal activities by disrupting microbial cell membranes, leading to cell death. Its mechanism may involve interference with cellular integrity and metabolic pathways.
Antimalarial Activity
The antimalarial efficacy of 3-BA has been quantitatively assessed through various studies:
| Compound Type | IC50 (µM) against P. falciparum |
|---|---|
| (5S, αS)-3-BA | 0.04 |
| (5R, αS)-3-BA | 17.14 |
| (5S, αR)-3-BA | 40.67 |
| (5R, αR)-3-BA | 8.27 |
The data indicates that the (5S, αS) isomer is significantly more potent than its counterparts, suggesting that stereochemistry plays a crucial role in biological activity .
Cysteine Reactivity
Research on the reactivity of 3-bromo-4,5-dihydroxazoles shows selective engagement with cysteine residues in human proteins. This selectivity is critical for developing covalent probes for drug discovery:
| Protein Target | Reactivity Level |
|---|---|
| GSTP1 | High |
| PIN1 | Moderate |
These interactions highlight the potential of 3-BA as a tool for targeted therapeutic interventions .
Case Studies
- Antimalarial Efficacy : In vivo studies demonstrated that compounds derived from 3-BA exhibited enhanced antiplasmodial activity compared to traditional treatments like acivicin. The mechanism involves covalent binding leading to enzyme inactivation critical for parasite survival .
- Cancer Research : The compound's ability to modify cysteine residues has been explored in cancer models, where it showed promise as a selective inhibitor of cancer-related pathways. This suggests potential applications in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a precursor isoxazoline ring followed by carboxylation. A common method includes cycloaddition reactions using nitrile oxides and alkenes, with bromine introduced via electrophilic substitution. For example, analogous isoxazole derivatives are synthesized using [3+2] cycloaddition under microwave-assisted conditions to improve yield and regioselectivity . Purification often employs column chromatography with ethyl acetate/hexane gradients, and intermediates are verified via GC-MS to monitor isotopic splitting patterns (e.g., Br⁷⁹/Br⁸¹ at 190.04 g/mol) .
Q. How is the structural uniqueness of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. Software like SHELXL refines crystallographic data, distinguishing the compound’s bicyclic isoxazoline ring and bromine positioning. Comparative analysis with analogs (e.g., ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, MW 222.04 g/mol) highlights its lack of additional methyl groups or fused aromatic systems, confirmed via NMR and IR spectral matching .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies the dihydroisoxazole ring’s protons (e.g., δ 2.5–4.0 ppm for methylene groups) and bromine’s deshielding effects.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₄H₅BrN₂O₂K, calculated vs. experimental) .
- IR : Peaks at ~1600 cm⁻¹ (C=N) and ~1240 cm⁻¹ (C-O) validate the isoxazole scaffold .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what graph set analyses apply?
Hydrogen-bonding patterns are analyzed using Etter’s graph set notation (e.g., motifs for dimeric interactions). The carboxylate group often acts as a donor-acceptor, forming chains or layers. Evidence from analogous compounds shows that bromine’s electronegativity directs packing via halogen bonding, which can be modeled using software like Mercury .
Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?
Challenges include twinning, disorder in the dihydroisoxazole ring, and weak diffraction due to heavy bromine atoms. SHELXL addresses these via:
- Twin refinement : For non-merohedral twinning.
- ISOR restraints : To manage anisotropic displacement parameters for bromine.
- High-resolution data : Synchrotron sources improve data quality for accurate Fourier maps.
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions (e.g., solvent polarity affecting solubility). Methodological steps include:
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G*) model the bromine atom’s electrophilicity. Fukui indices identify reactive sites, while solvent effects (e.g., DMSO vs. THF) are simulated using PCM. Experimental validation via SN2 reactions with amines or thiols confirms computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
